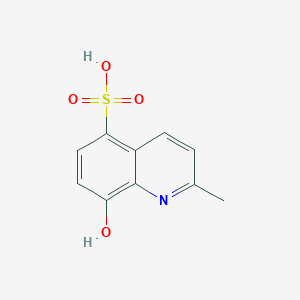

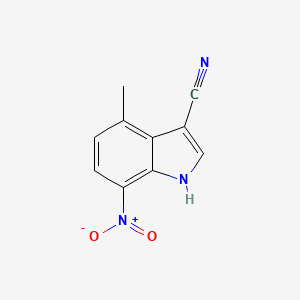

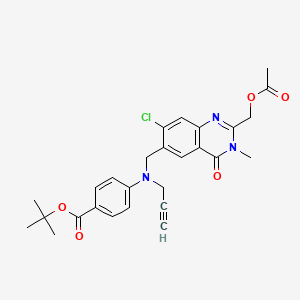

8-羟基-2-甲基喹啉-5-磺酸

描述

8-Hydroxyquinoline-5-sulfonic acid, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, is an organic crystalline material that is made up of two rings: a phenol ring fused with a pyridine ring . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions . It has a wide range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions .

Synthesis Analysis

A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). Theoretical characterization was carried out to determine spectroscopic and electronic properties .Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxyquinoline-5-sulfonic acid is 225.221 . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .科学研究应用

荧光和络合滴定

8-羟基喹啉-5-磺酸因其荧光特性而用于络合滴定。当用更强、不发荧光的络合剂滴定时,其金属配合物的荧光消失,表明络合滴定和酸碱滴定的终点 (Bishop,1963)。

光电极材料特性

当这种化合物掺杂在硅胶中时,表现出适合检测过渡金属离子的特性。使用光谱技术研究掺杂凝胶中分析物离子引起的扰动,揭示了其在远程光学询问化学传感器中的潜力 (Arbuthnot、Wang 和 Knobbe,1994)。

阳离子混合物分析方法

8-羟基喹啉-5-磺酸与阳离子配合物的溶液的荧光已得到研究。该方法特别适用于小或非常稀的样品,为具有相似反应的阳离子混合物提供了一种新的分析方法 (Bishop,1963)。

高效液相色谱

该化合物用于高效反相液相色谱法测定 Al(III)、Cu(II)、Ga(III) 和 Fe(III) 等金属。该方法涉及用 8-羟基喹啉-5-磺酸络合后直接进样水溶液,在特定浓度范围内证明有效 (Shijo、Saitoh 和 Suzuki,1989)。

多变量曲线分辨-交替最小二乘法

8-羟基喹啉-5-磺酸的紫外可见光谱被测量为 pH 的函数,以向学生介绍不断变化的信号的化学计量学处理。该实验有助于估计该化合物的酸碱常数,在分析化学中很有用 (Rodríguez-Rodríguez 等人,2007)。

离子交换性质

用 8-羟基喹啉-5-磺酸合成的共聚物树脂对某些金属表现出选择性螯合离子交换性质,突出了其在环境和分析应用中的潜力 (Mane、Wahane 和 Gurnule,2009)。

光谱研究

已经测量了 8-羟基喹啉-5-磺酸的紫外和可见光吸收光谱,提供了对其光物理性质的见解 (Sekido、Tanaka 和 Masuda,1973)。

2-硫代乙内酰脲衍生物的合成

用 8-羟基喹啉-5-磺酸官能化的介孔二氧化硅已被用作 2-硫代乙内酰脲衍生物合成的可回收纳米催化剂,展示了其催化潜力 (Fathi Vavsari 等人,2016)。

作用机制

安全和危害

8-Hydroxyquinoline-5-sulfonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

未来方向

8-Hydroxyquinoline and its derivatives are commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . As a potential promising candidate for combating multidrug-resistant Neisseria gonorrhoeae, there is a possibility of repositioning 8-hydroxyquinoline derivatives .

属性

IUPAC Name |

8-hydroxy-2-methylquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-6-2-3-7-9(16(13,14)15)5-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYCCKHYFOQHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364829 | |

| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-2-methylquinoline-5-sulfonic acid | |

CAS RN |

29021-67-8 | |

| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)

![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)